1,1-dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea typically involves the reaction of substituted 4-amino-1-benzylpyrazoles with thiophosgene, followed by the condensation of the resulting 1-benzyl-4-isothiocyanato-1H-pyrazoles with dibenzylamine. The final step involves the S-methylation of the resulting thioureas .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines.
Scientific Research Applications
1,1-Dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1,1-dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets. For instance, it has been proposed to act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may influence glutamatergic signaling pathways, which are crucial for various neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibenzyl-3-(2-(trifluoromethyl)phenyl)-2-thiourea
- 1,1-Dibenzyl-3-phenyl-2-thiourea
- 1-Benzyl-3-(4-chloro-2-(trifluoromethyl)phenyl)-2-thiourea
Uniqueness
1,1-Dibenzyl-3-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea stands out due to its specific substitution pattern on the pyrazole ring and the presence of a fluorobenzyl group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H27FN4S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1,1-dibenzyl-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea |
InChI |
InChI=1S/C27H27FN4S/c1-20-26(21(2)32(30-20)19-24-15-9-10-16-25(24)28)29-27(33)31(17-22-11-5-3-6-12-22)18-23-13-7-4-8-14-23/h3-16H,17-19H2,1-2H3,(H,29,33) |
InChI Key |
VQOWMUXENSXZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.